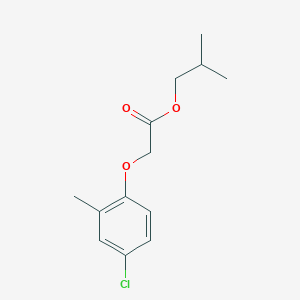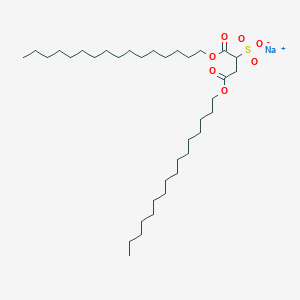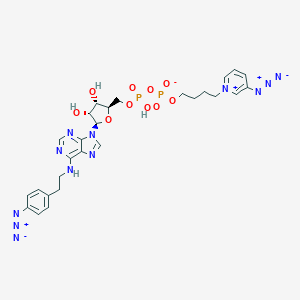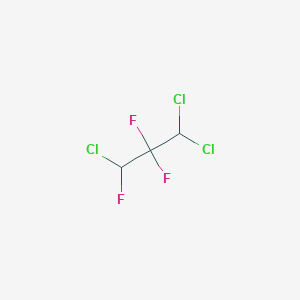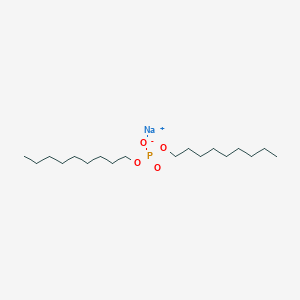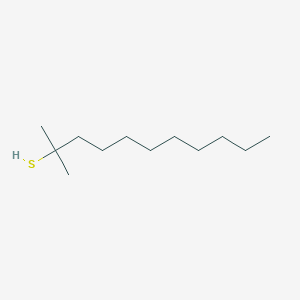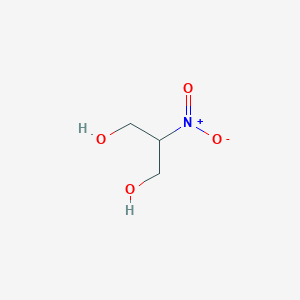
2-ニトロプロパン-1,3-ジオール
説明
1,3-Propanediol, also known as Propane-1,3-diol, is an organic compound with the formula CH2(CH2OH)2. This 3-carbon diol is a colorless viscous liquid that is miscible with water . It is mainly used as a building block in the production of polymers such as polytrimethylene terephthalate .
Synthesis Analysis
1,3-Propanediol is mainly produced by the hydration of acrolein. An alternative route involves the hydroformylation of ethylene oxide to form 3-hydroxypropionaldehyde. The aldehyde is subsequently hydrogenated to give 1,3-propanediol . The reaction of the sodium salt of 2-nitro-1,3-propanediol with an aqueous nitric acid solution gave 2-nitro-1-propen-3-ol .Molecular Structure Analysis
The molecular formula of 1,3-Propanediol is C3H8O2 . The molecular structure of 2-nitro-1,3-propanediol is not explicitly mentioned in the search results.Chemical Reactions Analysis
The reaction of the sodium salt of 2-nitro-1,3-propanediol with an aqueous nitric acid solution gave 2-nitro-1-propen-3-ol. Chlorination and bromination of this compound gave 2,3-dichloro- and 2,3-dibromo-2-nitropropanols .Physical And Chemical Properties Analysis
1,3-Propanediol is a colorless viscous liquid that is miscible with water. It has a density of 1.0597 g cm −3, a melting point of −27 °C, and a boiling point of 211 to 217 °C .科学的研究の応用
農業: イネ病の管理
ブロノポールは、2-ニトロプロパン-1,3-ジオールと類似した化合物であり、イネの馬鹿苗病や細菌性葉枯病の管理に効果的であることが示されている . これらはアジアの灌漑および雨水利用環境におけるイネの最も破壊的な病気であり、収量を最大50%まで減少させる可能性がある .
医薬品: 保存剤
ブロノポールは、医薬品で最も一般的に使用されている保存剤の1つである . それは、さまざまな種類のグラム陽性菌とグラム陰性菌に対して幅広い活性を示す .
工業プロセス: 殺生物剤
ブロノポールは、油田システム、空気洗浄システム、空調または加湿システム、冷却水システム、製紙工場、吸着粘土、金属加工液、印刷インキ、塗料、接着剤、および消費財を含む工業プロセスで殺生物剤として使用されている .
化粧品: 抗菌剤
ブロノポールは、幅広い抗菌性を備えた有機化合物である . それは、化粧品で抗菌剤として使用されている 、幅広い抗菌活性を提供する .
食品業界: 牛乳の保存
ブロノポールは、牛乳サンプルの保存剤として使用される . それは、バクテリアの増殖を阻害することで、牛乳の鮮度と安全性を確保する。
医薬品: 局所薬
将来の方向性
The production of 1,3-Propanediol from renewable feedstocks by green processes is attracting wide attention. Although biological production of 1,3-Propanediol has been commercialized, the development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .
作用機序
2-Nitropropane-1,3-diol
, also known as 1,3-Propanediol, 2-nitro- , BRN 1756364 , or 2-Nitro-1,3-propanediol , is an organic compound with wide-spectrum antimicrobial properties . This compound is primarily used as a preservative and biocide in various commercial and industrial applications .
Target of Action
The primary targets of 2-nitropropane-1,3-diol are various types of bacteria, especially Gram-negative species . It exhibits inhibitory activity against bacteria such as Pseudomonas aeruginosa .
Mode of Action
The compound generates biocide-induced bacteriostasis followed by growth at an inhibited rate in bacteria . This is achieved via two distinct reactions between the compound and essential thiols within the bacterial cell . Under aerobic conditions, 2-nitropropane-1,3-diol catalytically oxidizes thiol-containing materials such as cysteine, with atmospheric oxygen as the final oxidant .
Biochemical Pathways
The affected pathways involve the oxidation of intracellular thiols such as glutathione and cysteine . The by-products of this reaction are active oxygen species such as superoxide and peroxide, which are directly responsible for the bactericidal activity of the compound .
Pharmacokinetics
It is known that the compound is more stable to hydrolysis in aqueous media under normal conditions compared to other aliphatic halogen-nitro compounds .
Result of Action
The molecular and cellular effects of 2-nitropropane-1,3-diol’s action include a period of biocide-induced bacteriostasis followed by growth at an inhibited rate . The bactericidal concentrations produce first-order reductions in viability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-nitropropane-1,3-diol. For instance, the compound is more effective in managing bacterial growth in industrial water systems . Its use has declined in personal care products due to the potential formation of nitrosamines when it decomposes under alkaline conditions or elevated temperatures .
生化学分析
Biochemical Properties
2-Nitropropane-1,3-diol exhibits high activity against bacteria, especially Gram-negative species . It interacts with thiol-containing dehydrogenase enzymes that are membrane-bound, leading to cell leakage and eventual collapse .
Cellular Effects
The effects of 2-Nitropropane-1,3-diol on cells are primarily bacteriostatic, followed by growth at an inhibited rate . It influences cell function by inhibiting thiol-containing dehydrogenase enzymes, causing cell leakage and eventual collapse .
Molecular Mechanism
The molecular mechanism of 2-Nitropropane-1,3-diol involves the inhibition of thiol-containing dehydrogenase enzymes . This leads to cell leakage and eventual collapse. The compound does not directly nitrosate, but under conditions where it decomposes, it can liberate nitrite and low levels of formaldehyde .
Temporal Effects in Laboratory Settings
At ambient laboratory temperatures, the half-life of 2-Nitropropane-1,3-diol was extrapolated to be about 18 years at pH 4, about 1.5 years at pH 6, and approximately two months at pH 8 . This indicates the compound’s stability and potential long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of 2-Nitropropane-1,3-diol vary with different dosages . High doses of the compound have been associated with gastrointestinal bleeding, suggesting potential toxic or adverse effects .
Metabolic Pathways
The main metabolic pathway of 2-Nitropropane-1,3-diol involves its reaction with thiols . This reaction consumes the compound and leads to the eventual removal of it from treated suspensions .
特性
IUPAC Name |
2-nitropropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO4/c5-1-3(2-6)4(7)8/h3,5-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIXGBHAPNMOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170802 | |
| Record name | 1,3-Propanediol, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1794-90-7 | |
| Record name | 2-Nitro-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1794-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitropropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-nitropropane-1,3-diol?
A1: The molecular formula of 2-nitropropane-1,3-diol is C3H7NO4, and its molecular weight is 137.1 g/mol .
Q2: What spectroscopic techniques are used to characterize 2-nitropropane-1,3-diol?
A2: Researchers commonly utilize techniques like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR), and 13C NMR spectroscopy to confirm the structure and purity of 2-nitropropane-1,3-diol , , . X-ray crystallography has also been employed to analyze its crystal structure and hydrogen bonding patterns , .
Q3: How does 2-nitropropane-1,3-diol act as an antimicrobial agent?
A3: 2-Nitropropane-1,3-diol exhibits its antimicrobial action primarily through two mechanisms:
- Aerobic conditions: It catalytically oxidizes thiol-containing molecules in microorganisms, utilizing atmospheric oxygen. This process generates reactive oxygen species (ROS) like superoxide and peroxide, leading to bacterial death .
- Anaerobic conditions: It directly reacts with thiols, depleting essential thiol-containing compounds in bacteria and inhibiting their growth .
Q4: Can 2-nitropropane-1,3-diol be used to control bacterial contamination in industrial settings?
A4: Yes, 2-nitropropane-1,3-diol demonstrates effectiveness in controlling bacterial growth in various industrial settings. For example, it is utilized in metalworking fluids to prevent rancidity and microbial contamination . Its application extends to water treatment systems, where it acts as a biocide to inhibit microbial growth .
Q5: How does 2-nitropropane-1,3-diol contribute to the development of hydrogels?
A5: 2-Nitropropane-1,3-diol acts as a masked formaldehyde donor under specific conditions like elevated pH or temperature. This released formaldehyde can then crosslink amine-functionalized polymers, leading to the formation of hydrogels .
Q6: Is 2-nitropropane-1,3-diol stable in cosmetic formulations, and what factors can lead to its degradation?
A6: While 2-nitropropane-1,3-diol is commonly used as a preservative in cosmetics, it can degrade over time. Factors contributing to its degradation include exposure to light, elevated temperatures, and interaction with other ingredients in the formulation .
Q7: What happens when 2-nitropropane-1,3-diol decomposes in aqueous base?
A7: The decomposition of 2-nitropropane-1,3-diol in aqueous base follows multiple pathways, yielding products like tris(hydroxymethyl)-nitromethane, glycolic acid, formic acid, methanol, 2,2-dinitroethanol, nitrite ions (NO2-), and bromide ions (Br-). Importantly, no hypobromite ions (BrO-) are formed during this decomposition .
Q8: What are the potential skin sensitization risks associated with 2-nitropropane-1,3-diol?
A8: 2-Nitropropane-1,3-diol is recognized as a potential skin sensitizer. Studies have shown that it can elicit allergic contact dermatitis in some individuals, even at low concentrations , . Patch testing is often used to identify individuals with sensitivity to this compound , .
Q9: How does the safety profile of 2-nitropropane-1,3-diol compare to other biocides?
A9: While 2-nitropropane-1,3-diol offers effective biocidal properties, it is essential to consider its safety profile in comparison to alternative biocides. Research on this aspect, including comparative studies on toxicity, environmental impact, and potential for resistance development, can guide the selection of safer and more sustainable alternatives .
Q10: What is known about the metabolism of 2-nitropropane-1,3-diol?
A10: A key metabolic pathway of 5-bromo-5-nitro-1,3-dioxane, a related compound, involves its conversion to 2-bromo-2-nitropropane-1,3-diol. This metabolic product acts as a nitrosating agent. Understanding the metabolic fate of 2-nitropropane-1,3-diol is crucial for assessing its overall safety profile .
Q11: What are some future directions for research on 2-nitropropane-1,3-diol?
A11: Several research avenues can further elucidate the properties and applications of 2-nitropropane-1,3-diol:
- SAR studies: Investigating the impact of structural modifications on its antimicrobial activity, potency, and selectivity .
- Drug delivery: Exploring strategies to enhance its delivery to specific targets or tissues for improved therapeutic outcomes .
- Environmental impact: Assessing its ecotoxicological effects and developing strategies to minimize its negative impact on the environment , .
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





